molecular formula C19H16N4O5S3 B2701081 2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate CAS No. 379247-84-4

2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate

Cat. No.: B2701081
CAS No.: 379247-84-4
M. Wt: 476.54
InChI Key: YZQKYXNDIQEJQW-UHFFFAOYSA-N
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Description

The compound 2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate is a structurally complex heterocyclic molecule featuring a fused 7-thia-2,4,5-triazatricyclic core conjugated with a thiophene dicarboxylate backbone. The methyl ester groups at the 2- and 4-positions of the thiophene ring enhance solubility, while the acetamido-thiophene linkage may contribute to bioactivity by enabling hydrogen bonding or interactions with biological targets . Structural determination of such compounds often relies on X-ray crystallography refined via software like SHELX, which is widely used for small-molecule and macromolecular analysis .

Properties

IUPAC Name

dimethyl 3-methyl-5-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S3/c1-9-13(16(25)27-2)15(31-14(9)17(26)28-3)20-12(24)8-29-18-21-22-19-23(18)10-6-4-5-7-11(10)30-19/h4-7H,8H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQKYXNDIQEJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiadiazole and Oxadiazole Derivatives

Compounds such as DTCPB, DTCTB, DTCPBO, and DTCTBO share structural motifs with the target molecule, particularly the benzo[c][1,2,5]thiadiazole/oxadiazole core (Table 1). These derivatives are notable for applications in photovoltaics and semiconductors due to their electron-deficient aromatic systems . In contrast, the target compound’s 7-thia-2,4,5-triazatricyclic core introduces additional rigidity and electronic complexity, which may influence binding specificity in biological contexts.

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Core Structure Key Substituents Applications/Properties
Target Compound 7-Thia-2,4,5-triazatricyclic Methyl esters, acetamido-thiophene Hypothetical bioactivity
DTCPB Benzo[c][1,2,5]thiadiazole Di-p-tolylamino-phenyl, carbonitrile Organic semiconductors
DTCTB Benzo[c][1,2,5]thiadiazole Di-p-tolylamino-thiophene, carbonitrile Charge transport materials
Aglaithioduline HDAC inhibitor scaffold Hydroxamate group Anti-cancer (SAHA-like activity)

Bioactivity and Pharmacokinetics

While direct bioactivity data for the target compound is unavailable, similarity indexing using tools like the Tanimoto coefficient (as applied to Aglaithioduline vs. The methyl ester groups may improve membrane permeability compared to polar derivatives like DTCPB, which exhibit low solubility .

Methodological Insights

  • Structural Analysis : SHELX remains critical for resolving complex crystallographic data, as seen in small-molecule studies .
  • Computational Tools : Hit Dexter 2.0 could assess the compound’s likelihood of promiscuous binding or toxicity, aiding in prioritization .
  • Synthesis Strategies: Marine actinomycete-derived pathways (e.g., LC/MS-guided isolation ) might inspire scalable synthesis routes for such heterocycles.

Key Differences and Challenges

  • Electronic Properties : The tricyclic sulfur-nitrogen system in the target compound likely exhibits distinct redox behavior compared to simpler thiadiazoles .
  • Bioactivity Uncertainty : Unlike DTCPB (optimized for materials science), the target compound’s acetamido-thiophene group suggests biological targeting, but empirical validation is needed .

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